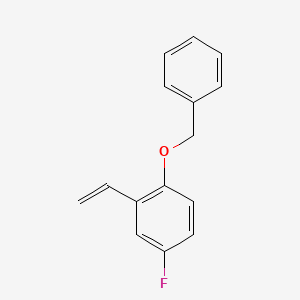

2-乙烯基-4-氟苯基苄基醚

描述

Benzyl 2-ethenyl-4-fluorophenyl ether (B2E4FPE) is an ether compound that is widely used in laboratory experiments due to its unique properties and its ability to be synthesized in a variety of ways. It is an important intermediate in the synthesis of a range of organic compounds, including pharmaceuticals, and is also used in a variety of biological and medical research applications.

科学研究应用

药物合成

2-乙烯基-4-氟苯基苄基醚可用于合成药物化合物。苄基作为羟基或氨基官能团的保护基团,这些官能团对氧化剂、酸、碱和亲核试剂敏感。在药物合成中,官能团的保护和随后的脱保护是至关重要的步骤。 例如,在反应序列中可以引入苄基来保护这些官能团,并在合成完成后将其移除 .

绿色化学

在绿色化学的背景下,该化合物可以参与旨在最大程度地减少有害物质使用的反应。包括2-乙烯基-4-氟苯基苄基醚中的苄基的脱苄基化可以在水中进行,而无需使用分子氢,为传统的氢解提供了更安全的替代方案。 该方法使用四羟基二硼和纳米钯催化剂,通过降低与易燃气体相关的风险,符合绿色化学的原则 .

材料科学

醚化合物可用于开发功能性有机材料。苄基在各种反应条件下的稳定性使其成为合成过程中材料临时修饰的理想选择。 在获得所需的材料特性后,可以将苄基裂解,使材料处于最终形式 .

催化研究

在催化研究中,2-乙烯基-4-氟苯基苄基醚可用于研究各种催化剂在转移氢解过程中的效率。 该化合物的结构允许研究纳米钯等催化剂在 O- 苄基和 N- 苄基的裂解中的作用,这是有机合成中的常见反应 .

有机合成方法

该化合物可以作为有机合成方法研究中的底物。例如,可以在不同的条件下探索其脱苄基化和烯烃加氢,以优化产率并了解反应机理。 这些研究有助于更广泛地了解化学反应及其在合成中的应用 .

分析化学

在分析化学中,2-乙烯基-4-氟苯基苄基醚可以用作色谱法和光谱法中的标准品或参考化合物。 其独特的结构允许测试和校准分析仪器,确保在各种样品中对其他化合物进行准确测量 .

教育目的

该化合物可以在教育环境中用于演示各种有机化学反应和原理。 例如,它可以说明苄位位置的共振稳定性概念以及保护基团在合成中的实际应用 .

化学研究

最后,2-乙烯基-4-氟苯基苄基醚可用于化学研究,以探索新的反应和途径。 其结构为在苄位发现新反应提供了平台,有可能导致新的合成路线和化合物的开发 .

作用机制

Target of Action

The primary targets of Benzyl 2-ethenyl-4-fluorophenyl ether are likely to be the benzylic positions in organic compounds . These positions are particularly reactive due to their ability to form resonance-stabilized carbocations .

Mode of Action

Benzyl 2-ethenyl-4-fluorophenyl ether interacts with its targets through various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The compound’s benzylic position can undergo either SN1 or SN2 reactions, depending on the nature of the halide .

Biochemical Pathways

The compound affects several biochemical pathways, primarily those involving the transformation of benzylic ethers . These transformations include oxidative cleavage, reduction, and various types of substitutions .

Result of Action

The molecular and cellular effects of Benzyl 2-ethenyl-4-fluorophenyl ether’s action are largely dependent on the specific biochemical pathways it affects. For instance, in the case of oxidative cleavage of benzylic ethers, the compound can yield aromatic aldehydes and alcohols .

Action Environment

The action, efficacy, and stability of Benzyl 2-ethenyl-4-fluorophenyl ether can be influenced by various environmental factors. For example, the rate of its reactions can be affected by the presence of other reactive species, pH, temperature, and solvent conditions .

属性

IUPAC Name |

2-ethenyl-4-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h2-10H,1,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEMEICIURLGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262619 | |

| Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402003-99-9 | |

| Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402003-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)